molecular formula C24H27ClN4OS B2500298 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 1185144-42-6

2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2500298
CAS RN: 1185144-42-6
M. Wt: 455.02
InChI Key: CICWIUHDKGEXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C24H27ClN4OS and its molecular weight is 455.02. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Research and Environmental Studies

  • Environmental Impact and Toxicology : Studies on compounds like phenoxyherbicides and chlorophenols, including their exposure and association with health risks such as soft tissue sarcoma, provide insights into the environmental and toxicological research applications of related chemicals. Such studies emphasize the need for ongoing research into the effects of chemical exposure on health and the environment (Smith et al., 1984).

Pharmacokinetics and Drug Efficacy

  • Drug Efficacy and Safety : Analyses of other compounds, such as the treatment of ethylene glycol poisoning with fomepizole, highlight the importance of pharmacokinetic studies in understanding how drugs are metabolized and excreted by the body. These studies are crucial for determining the efficacy and safety of new pharmacological agents (Boyer et al., 2001).

Potential Therapeutic Uses

  • Exploration of Therapeutic Effects : Research into compounds with specific pharmacological activities, such as the antiarrhythmic effects of lorcainide, serves as a model for investigating the therapeutic potential of novel compounds. Such studies can guide the development of new drugs with improved efficacy and reduced side effects (Meinertz et al., 1980).

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4OS/c1-3-29-13-11-24(12-14-29)27-22(18-7-9-19(25)10-8-18)23(28-24)31-16-21(30)26-20-6-4-5-17(2)15-20/h4-10,15H,3,11-14,16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICWIUHDKGEXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC(=C3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide

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